molecular formula C19H22ClN5O2 B10991048 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B10991048
M. Wt: 387.9 g/mol
InChI Key: SLOSMWCRUQRBSJ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a chlorophenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the production process .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN5O2/c20-16-2-1-3-17(12-16)24-8-10-25(11-9-24)19(27)23-14-18(26)22-13-15-4-6-21-7-5-15/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27)

InChI Key

SLOSMWCRUQRBSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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